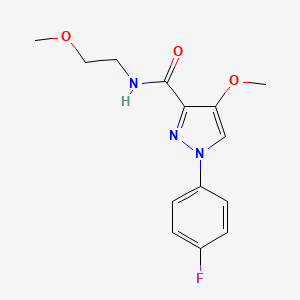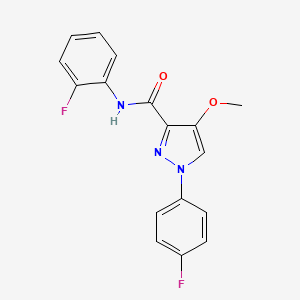
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide (FMPP) is an important small molecule that has been studied extensively in recent years due to its potential therapeutic applications. FMPP is a member of the pyrazole carboxamide family and has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. It has also been studied for its potential use as a drug delivery system, due to its ability to interact with various cell membrane components.
Scientific Research Applications
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects. In particular, it has been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of inflammatory diseases. It has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of several types of cancer cells in vitro. In addition, this compound has been studied for its potential use as an anti-microbial agent, as it has been shown to inhibit the growth of several types of bacteria in vitro.
Mechanism of Action
The exact mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to be related to its ability to interact with various cell membrane components. It has been shown to interact with several types of receptors, including the G-protein coupled receptor (GPCR), the nuclear receptor (NR), and the tyrosine kinase receptor (TKR). It has also been shown to interact with several types of enzymes, including cyclooxygenase (COX), phospholipase A2 (PLA2), and cyclin-dependent kinase (CDK). In addition, this compound has been shown to interact with several types of proteins, including tumor necrosis factor (TNF) and interleukin (IL).
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF and IL, as well as the production of prostaglandins, which are involved in inflammation. It has also been shown to inhibit the growth of several types of cancer cells in vitro, as well as the growth of several types of bacteria in vitro. In addition, this compound has been shown to have anti-oxidant and anti-apoptotic effects.
Advantages and Limitations for Lab Experiments
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized from commercially available starting materials in a simple three-step reaction. Another advantage is that it is relatively stable, as it has been shown to be stable in a variety of conditions, including pH, temperature, and light. One limitation is that it is not water soluble, which can make it difficult to work with in a laboratory setting. Another limitation is that it is not very soluble in organic solvents, which can also make it difficult to work with in a laboratory setting.
Future Directions
There are several potential future directions for 1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide research. One potential direction is to further investigate its potential therapeutic applications, such as its potential use as an anti-inflammatory, anti-cancer, and anti-microbial agent. Another potential direction is to further investigate its mechanism of action, as the exact mechanism of action is not fully understood. In addition, further research could be done on its potential use as a drug delivery system, as it has been shown to interact with various cell membrane components. Finally, further research could be done on its biochemical and physiological effects, as it has been shown to have several biochemical and physiological effects.
Synthesis Methods
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide can be synthesized from commercially available starting materials in a simple three-step reaction. The first step is the condensation of 4-fluorophenylacetic acid with 2-methoxyphenylacetic acid, which yields N-(2-methoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide. The second step is the methylation of the pyrazole ring with methyl iodide, which yields this compound. The third step is the deprotection of the carboxamide group with hydrochloric acid, which yields the desired product.
properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-24-15-6-4-3-5-14(15)20-18(23)17-16(25-2)11-22(21-17)13-9-7-12(19)8-10-13/h3-11H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSOZCNBQDDHPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529766.png)
![1-(4-fluorophenyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529769.png)
![N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529794.png)
![1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529803.png)
![1-(4-fluorophenyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529820.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529823.png)


![1-(4-fluorophenyl)-4-methoxy-N-[2-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529850.png)
![N-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529851.png)
![methyl 4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-amido]benzoate](/img/structure/B6529859.png)
